molecular formula C17H36O8P2 B14288790 Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate CAS No. 137295-68-2

Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate

Cat. No.: B14288790
CAS No.: 137295-68-2
M. Wt: 430.4 g/mol
InChI Key: XLSUTENWZHEITI-UHFFFAOYSA-N
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Description

Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate is a chemical compound with the molecular formula C17H36O8P2 It is characterized by the presence of ester and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate typically involves the esterification of heptanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base

Major Products Formed:

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Alkylated derivatives

Scientific Research Applications

Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate involves its interaction with specific molecular targets and pathways. The ester and phosphonate groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate can be compared with other similar compounds, such as:

    Ethyl heptanoate: Similar ester structure but lacks the phosphonate groups.

    Diethyl phosphonate: Contains phosphonate groups but lacks the ester functionality.

Uniqueness: The presence of both ester and phosphonate groups in this compound makes it unique, providing a combination of reactivity and functionality not found in simpler compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and development.

Properties

CAS No.

137295-68-2

Molecular Formula

C17H36O8P2

Molecular Weight

430.4 g/mol

IUPAC Name

ethyl 7,7-bis(diethoxyphosphoryl)heptanoate

InChI

InChI=1S/C17H36O8P2/c1-6-21-16(18)14-12-11-13-15-17(26(19,22-7-2)23-8-3)27(20,24-9-4)25-10-5/h17H,6-15H2,1-5H3

InChI Key

XLSUTENWZHEITI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(P(=O)(OCC)OCC)P(=O)(OCC)OCC

Origin of Product

United States

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